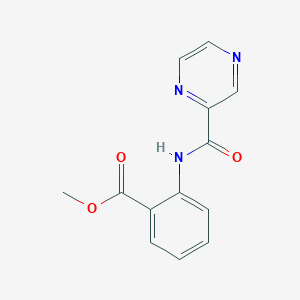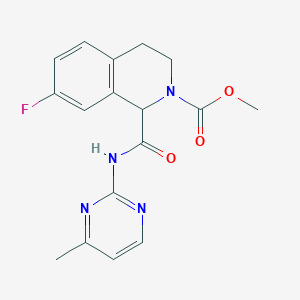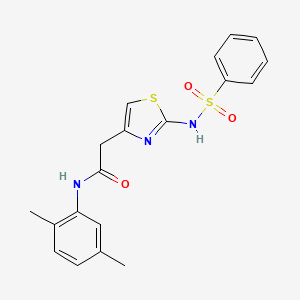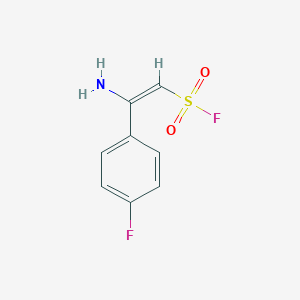
N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-2-carboxamide is a complex organic compound featuring a tetrazole ring. This compound's unique structure lends itself to diverse scientific research applications, spanning chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-2-carboxamide typically involves multi-step organic reactions. One approach includes the cyclization of a phenylfuran precursor with appropriate reagents to introduce the tetrazole ring, followed by the attachment of the morpholino group.
Industrial Production Methods
Industrial production scales up laboratory procedures, ensuring purity and yield efficiency. Advanced techniques like flow chemistry can be employed to streamline the reaction processes, utilizing continuous reactors for consistent compound synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: It can undergo oxidative transformations, altering its electronic properties.
Reduction: Reductive reactions can modify its functional groups, impacting biological activity.
Common Reagents and Conditions
Oxidizing agents such as potassium permanganate can induce oxidation, while reducing agents like sodium borohydride facilitate reductions. Substitution reactions may use reagents like alkyl halides under mild heating conditions.
Major Products Formed
Oxidation can yield compounds with increased oxygen content, while reduction may produce derivatives with altered functional groups. Substitution often results in analogs with different substituents, potentially affecting activity.
Scientific Research Applications
Chemistry
This compound's tetrazole and morpholino functionalities make it valuable for designing novel catalysts and ligands in organic synthesis.
Biology
In biological studies, it serves as a scaffold for developing enzyme inhibitors and receptor modulators due to its bioactive core.
Medicine
In medicine, its potential therapeutic properties are explored for drug development, including anti-inflammatory and anticancer activities.
Industry
Industrially, it finds applications in materials science, contributing to the development of polymers and advanced materials with specific properties.
Mechanism of Action
N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-2-carboxamide exerts its effects through interactions with molecular targets like enzymes and receptors. Its structure allows binding to active sites, modulating biological pathways and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-morpholino-2-oxoethyl)phenyl)furan-2-carboxamide
N-(4-(4-oxo-5-phenyl-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-2-carboxamide
Uniqueness
Compared to similar compounds, N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-2-carboxamide stands out due to its combined tetrazole and morpholino groups, which confer distinct chemical reactivity and potential biological activity, making it a versatile candidate in scientific research.
Want more details on any particular section? Or maybe dive into a specific application?
Properties
IUPAC Name |
N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O5/c25-16(22-7-10-28-11-8-22)12-23-18(27)24(21-20-23)14-5-3-13(4-6-14)19-17(26)15-2-1-9-29-15/h1-6,9H,7-8,10-12H2,(H,19,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPHRGISGHOGSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(Difluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2948178.png)


![2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)acetamide](/img/structure/B2948184.png)
![4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole](/img/structure/B2948185.png)
![2-({[(2-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2948186.png)
![(Z)-2-chloro-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzamide](/img/structure/B2948188.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B2948189.png)
![2-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/new.no-structure.jpg)


![N-[(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine-4-carboxamide](/img/structure/B2948195.png)
![5-Nitro-4,6-bis[3-(trifluoromethoxy)phenoxy]pyrimidine](/img/structure/B2948197.png)
![4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide](/img/structure/B2948199.png)
